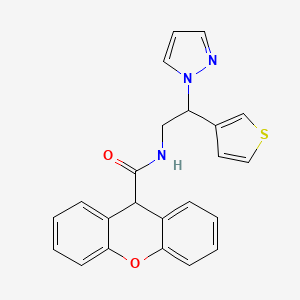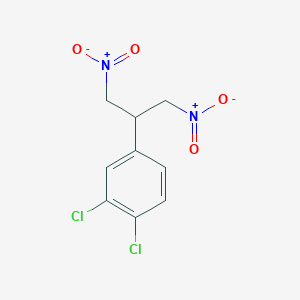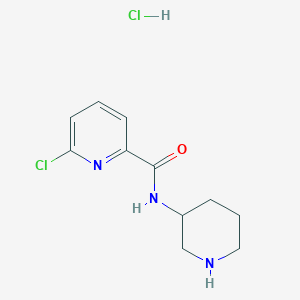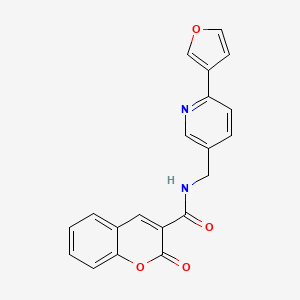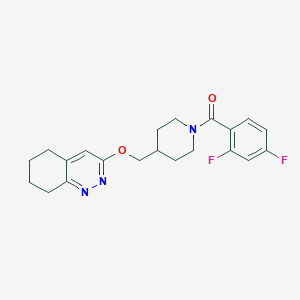
(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluorophenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23F2N3O2 and its molecular weight is 387.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The compound’s structural features, such as the difluorophenyl group, make it a valuable intermediate in organic synthesis. It can be used to synthesize a variety of Blatter radicals, which are important in catalysis and organic reactions . These radicals exhibit reversible redox properties and can form different types of chains and structures, which are essential in the development of new catalytic materials.
Pharmaceutical Applications
In the pharmaceutical industry, derivatives of this compound have shown potential as intermediates in the synthesis of drugs like paliperidone, an antipsychotic medication . The piperidinyl moiety, in particular, is a common feature in many pharmacologically active compounds, suggesting that this compound could be a precursor for a range of therapeutic agents.
Antibacterial Activity
The compound’s derivatives have been explored for their antibacterial properties. Research indicates that certain modifications can lead to compounds with significant antibacterial effects against pathogens like Staphylococcus aureus . This opens up possibilities for the development of new antibiotics or antibacterial agents.
Materials Science
In materials science, the compound’s derivatives can be used to modify the properties of materials at a molecular level. For instance, the introduction of difluorophenyl groups can affect the electronic and structural properties of materials, which is crucial for developing advanced materials with specific characteristics .
Environmental Science
The compound and its derivatives could play a role in environmental science, particularly in the study and remediation of environmental contaminants. Its structural components may interact with various environmental factors, influencing the behavior and breakdown of pollutants .
Biotechnology
In biotechnology, the compound’s derivatives could be utilized in the design of new enzymes or as part of biosensors. The ability to bind or interact with biological molecules makes it a candidate for use in various biotechnological applications .
Propiedades
IUPAC Name |
(2,4-difluorophenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O2/c22-16-5-6-17(18(23)12-16)21(27)26-9-7-14(8-10-26)13-28-20-11-15-3-1-2-4-19(15)24-25-20/h5-6,11-12,14H,1-4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTXCEPGSWEZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


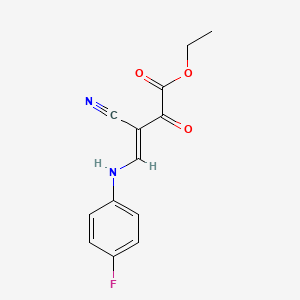
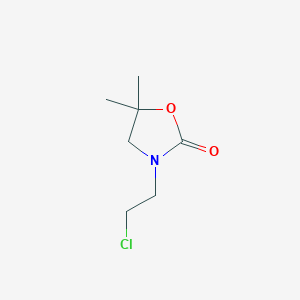
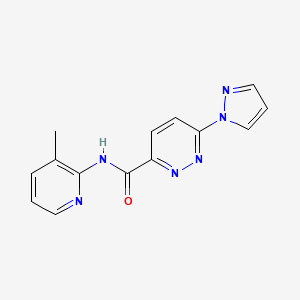
![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)
![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
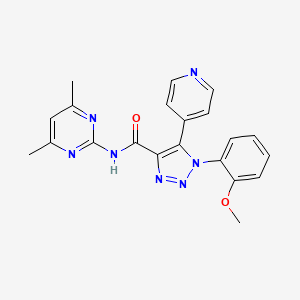
![2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2998943.png)
![4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2998946.png)
